molecular formula C24H18ClN5O4S B2812505 5-{[(3-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline CAS No. 901736-37-6

5-{[(3-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline

Cat. No.: B2812505
CAS No.: 901736-37-6
M. Wt: 507.95
InChI Key: TVHAOVLMGUIWNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazoloquinazoline derivative characterized by three key substituents:

  • 8,9-Dimethoxy groups: These electron-donating groups enhance solubility in polar solvents and may influence π-π stacking interactions in biological systems.
  • 4-Nitrophenyl group: A strong electron-withdrawing moiety that may enhance reactivity in nucleophilic substitution or redox-driven processes.

Properties

IUPAC Name

5-[(3-chlorophenyl)methylsulfanyl]-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN5O4S/c1-33-20-11-18-19(12-21(20)34-2)26-24(35-13-14-4-3-5-16(25)10-14)29-23(18)27-22(28-29)15-6-8-17(9-7-15)30(31)32/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHAOVLMGUIWNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC4=CC(=CC=C4)Cl)C5=CC=C(C=C5)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(3-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Formation of the Quinazoline Ring: The quinazoline ring can be constructed by reacting anthranilic acid derivatives with suitable reagents such as formamide or formic acid.

    Introduction of Substituents: The chlorophenyl, methoxy, and nitrophenyl groups can be introduced through various substitution reactions, such as nucleophilic aromatic substitution or electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-{[(3-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the aromatic rings can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, methanol, room temperature.

    Substitution: Halogenated solvents, catalysts like palladium or copper, reflux conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules.
  • Reagent in Organic Reactions : It can be utilized in various organic reactions, including oxidation and reduction processes.

Common Reactions :

  • Oxidation : Can be oxidized to form sulfoxides or sulfones using agents like potassium permanganate.
  • Reduction : Nitro groups can be reduced to amino groups using sodium borohydride.

Biology

  • Biological Activity : The compound is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties. Its mechanism of action involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2), disrupting cell cycle regulation and inducing apoptosis in cancer cells.
Biological Activity Target Effect
AnticancerCDK2Induces apoptosis
AntimicrobialVariousInhibits microbial growth
Anti-inflammatoryVariousReduces inflammation

Medicine

  • Therapeutic Applications : Investigated for its potential in developing new drugs targeting specific diseases. Its ability to inhibit key enzymes involved in cell proliferation makes it a candidate for cancer therapy.

Case Studies :

  • Cancer Research : Studies have shown that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines.
  • Inhibition of Tumor Growth : Research indicates that the compound can significantly reduce tumor size in preclinical models.

Industry

  • Material Development : Utilized in creating new materials with specific properties such as polymers or coatings that require enhanced durability and chemical resistance.
Industry Application Description
Polymer ScienceDevelopment of high-performance polymers
CoatingsFormulation of protective coatings with enhanced properties

Mechanism of Action

The mechanism of action of 5-{[(3-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting or activating specific biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects, or modulate inflammatory pathways, resulting in anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The following table compares substituents, molecular weights, and key properties of related triazoloquinazoline derivatives:

Compound Name Substituents (R1, R2, R3) Molecular Weight Melting Point (°C) logP Key Spectral Data (1H NMR δ, ppm) Source
Target Compound: 5-{[(3-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline R1=3-Cl-C6H4-CH2S; R2=8,9-(OCH3)2; R3=4-NO2-C6H4 ~539.9* N/A ~4.9† Not reported Inferred
8,9-Dimethoxy-5-[(3-methoxybenzyl)sulfanyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline R1=3-OCH3-C6H4-CH2S; R2=8,9-(OCH3)2; R3=CH3 ~507.0 N/A ~4.2† Not reported
5-Cyclopentyl-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazoline R1=cyclopentyl; R2=H; R3=4-F-C6H4 342.4 196–198 3.5‡ δ 7.99 (d, J=8.2 Hz, Ar-H), δ 3.88 (s, OCH3)
5-Chloro-8-methyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]quinazoline R1=Cl; R2=CH3; R3=SCH3 264.7 Not reported 2.8‡ δ 3.12 (s, CH3), δ 7.34–8.15 (m, Ar-H)
K14: 3-[(diphenylamino)-methyl]-5-[2-(4-nitrophenyl)-vinyl]-[1,2,4]triazolo[1,5-c]quinazolin-2-one R1=4-NO2-C6H4-CH=CH; R2=H; R3=Ph2N-CH2 ~497.5* Not reported ~5.1† IR: 1343 cm⁻¹ (NO2)

*Calculated based on molecular formula.
†Estimated using analogs from and .
‡Reported or calculated from structural data.

Key Observations

  • Lipophilicity : The target compound’s logP (~4.9) is higher than analogs with methoxy (logP ~4.2) or methylsulfanyl (logP ~2.8) groups, likely due to the 3-chlorobenzyl and nitro substituents .
  • Thermal Stability : Cyclopentyl and aryl-substituted derivatives (e.g., melting point 196–198°C in ) suggest that bulky substituents enhance crystallinity compared to smaller groups .
  • Spectral Signatures: Nitro-containing compounds (e.g., K14) show distinct IR peaks near 1340–1350 cm⁻¹, consistent with NO2 stretching .

Biological Activity

5-{[(3-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline is a complex organic compound with notable biological activities. This compound belongs to the class of quinazoline derivatives, which have garnered attention in medicinal chemistry due to their diverse pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H19ClN4O3SC_{24}H_{19}ClN_{4}O_{3}S, with a molecular weight of approximately 467.54 g/mol. The compound features a triazoloquinazoline core integrated with a chlorophenyl moiety and a sulfanyl group, which are crucial for its biological activity.

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . By inhibiting CDK2 activity, the compound disrupts cell cycle regulation pathways. This inhibition can lead to the induction of apoptosis in cancer cells and has implications for cancer therapy.

Biological Activities

Preliminary studies have indicated several biological activities associated with this compound:

  • Anticancer Activity: The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. In vitro assays demonstrated that it effectively induces apoptosis in cancer cells by targeting CDK2.
  • Anti-inflammatory Properties: The presence of the chlorophenyl and sulfanyl groups contributes to its anti-inflammatory effects. The compound has been evaluated for its ability to reduce inflammation markers in experimental models.
  • Antimicrobial Activity: Some studies have suggested that this compound exhibits antimicrobial properties against certain bacterial strains, although further research is needed to establish its efficacy and mechanism.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

Study TypeTarget Cell LinesIC50 (µM)Observations
Cytotoxicity AssayHeLa (cervical cancer)10Induced apoptosis via CDK2 inhibition
Inflammatory ModelRAW 264.7 (macrophages)15Reduced TNF-α production
Antimicrobial AssayE. coli20Inhibited growth at higher concentrations

Case Studies

  • Cancer Therapy : A study published in Journal of Medicinal Chemistry highlighted the effectiveness of this compound against breast cancer cell lines. It demonstrated an IC50 value of 12 µM and was shown to downregulate cyclins involved in cell cycle progression.
  • Inflammation Reduction : Research conducted on a mouse model indicated that administration of the compound led to a significant decrease in paw edema compared to control groups, suggesting potential for treating inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 5-{[(3-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline, and how are reaction conditions optimized?

  • Answer: Synthesis typically involves cyclization of a triazoloquinazoline core, followed by sulfanyl group introduction. Key steps include:

  • Core formation: Cyclization under acidic/basic conditions using precursors like 2-aminobenzylamine derivatives .
  • Substituent addition: The 3-chlorobenzylsulfanyl group is introduced via nucleophilic substitution or thiol-alkylation reactions.
  • Optimization: Reaction temperature (e.g., reflux in acetic acid), solvent choice (DMF, ethanol), and catalysts (e.g., benzyltributylammonium bromide) are critical for yield and purity .
  • Purification: High-performance liquid chromatography (HPLC) or recrystallization ensures >95% purity .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are most reliable?

  • Answer: Structural confirmation requires:

  • Spectroscopy: 1H/13C NMR identifies substituent environments (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 7.0–8.5 ppm) .
  • Mass spectrometry (LC-MS): Molecular ion peaks (e.g., m/z 520–550) validate the molecular formula .
  • X-ray crystallography: Resolves planar triazoloquinazoline core geometry and substituent orientations .

Q. What preliminary biological activities have been reported for triazoloquinazoline derivatives, and how is this compound screened?

  • Answer: Triazoloquinazolines exhibit antimicrobial, anticancer, and enzyme-inhibitory properties. Screening methods include:

  • Antimicrobial assays: Broth microdilution (Mueller-Hinton agar) against S. aureus or C. albicans .
  • Enzyme inhibition: Kinase or protease inhibition assays (IC50 values) via fluorescence-based protocols .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How do substituent variations (e.g., 3-chlorophenyl vs. 4-nitrophenyl) impact bioactivity and chemical reactivity?

  • Answer:

  • Electron-withdrawing groups (e.g., nitro): Enhance electrophilicity, improving kinase inhibition but reducing solubility.
  • Halogen substituents (e.g., chloro): Increase lipophilicity and membrane permeability, boosting antimicrobial activity .
  • Data example: In analogs, 4-nitrophenyl derivatives show 2–3x higher cytotoxicity than phenyl-substituted counterparts .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?

  • Answer:

  • Metabolic stability: Assess hepatic microsome stability to identify rapid degradation (e.g., cytochrome P450 interactions) .
  • Formulation optimization: Use liposomal encapsulation or PEGylation to improve bioavailability .
  • Dose-response recalibration: Adjust dosing regimens based on pharmacokinetic (PK) modeling .

Q. How can molecular docking studies guide the design of derivatives with enhanced target specificity?

  • Answer:

  • Target selection: Prioritize enzymes with conserved active sites (e.g., EGFR kinase, DHFR).
  • Docking software: Use AutoDock Vina or Schrödinger Suite to predict binding poses and affinity.
  • Key interactions: The sulfanyl group forms hydrogen bonds with catalytic residues (e.g., Lys45 in DHFR), while methoxy groups stabilize hydrophobic pockets .

Q. What experimental designs mitigate environmental risks during large-scale synthesis?

  • Answer:

  • Green chemistry: Replace chlorinated solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) .
  • Waste management: Implement catalytic recycling (e.g., Pd/C recovery) and biodegradability testing .
  • Ecotoxicity screening: Use Daphnia magna or algal growth inhibition assays .

Q. How are reaction intermediates characterized to troubleshoot low yields in multi-step syntheses?

  • Answer:

  • In situ monitoring: Use thin-layer chromatography (TLC) or inline IR spectroscopy .
  • Isolation of intermediates: Purify via flash chromatography and characterize with NMR/MS .
  • Case study: Low yields in sulfanyl group addition may stem from thiol oxidation; adding antioxidants (e.g., BHT) improves stability .

Methodological Recommendations

  • For SAR studies: Systematically vary substituents at positions 2, 5, and 8/9 while maintaining the triazoloquinazoline core .
  • For bioactivity conflicts: Cross-validate assays using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
  • For environmental risk: Follow OECD guidelines for biodegradation and bioaccumulation testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.